Dihydrowithaferin A
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Overview
Description
Dihydrowithaferin A is a withanolide, a type of naturally occurring steroidal lactoneThis compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrowithaferin A can be synthesized through various chemical reactions. One common method involves the regioselective Michael addition to the A ring of withanolides. This process typically requires specific reagents and conditions to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound often involves extraction from the plant Withania somnifera. The extraction process includes using solvents like dichloromethane and methanol to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions
Dihydrowithaferin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl mercaptan, thiophenol, and L-cysteine ethyl ester. These reagents help in modifying the structure of this compound to produce derivatives with different biological activities .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Dihydrowithaferin A has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing other withanolides and related compounds.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: this compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities
Mechanism of Action
Dihydrowithaferin A exerts its effects through multiple molecular targets and pathways. It inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it modulates various transcription factors, including NF-κB, which plays a crucial role in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Withaferin A: Another withanolide derived from Withania somnifera, known for its potent anticancer and anti-inflammatory properties.
Withanolide A: Exhibits similar biological activities but differs in its chemical structure and potency.
Withanolide D: Known for its neuroprotective effects and potential in treating neurodegenerative diseases.
Uniqueness
Dihydrowithaferin A is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H40O6 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |
InChI |
InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 |
InChI Key |
YRXCLNDPESBJHL-CKNDUULBSA-N |
SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC[C@@H]6O)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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